methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with the molecular formula C₁₃H₁₃F₂N₃O₂ . This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoroethyl group, and a pyrazolo[3,4-b]pyridine core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the cyclopropyl and difluoroethyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific diseases or conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: This compound has a similar structure but lacks the methyl group at the 3-position.
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: This compound has an ethyl group instead of a methyl group at the 3-position. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for various biological activities. Its chemical structure is characterized by:
- Molecular Formula : C13H15F2N3O2
- Molecular Weight : 273.27 g/mol
- IUPAC Name : this compound
The presence of the cyclopropyl group and difluoroethyl substituent may influence the compound's interaction with biological targets.
1. Agonistic Activity on PPARα
Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). A study highlighted that structural modifications significantly impact agonistic activity. For instance, the introduction of bulky substituents on the pyrazole ring and adjustments to the hydrophobic tail were crucial for enhancing hPPARα activity .
2. Antitubercular Activity
Recent findings suggest that pyrazolo[3,4-b]pyridines exhibit promising antitubercular properties. In vitro assays demonstrated that certain derivatives showed significant activity against Mycobacterium tuberculosis. The SAR studies indicated that specific substitutions at various positions on the pyrazolo ring could enhance this activity, making these compounds potential lead candidates in tuberculosis treatment .
3. Inhibition of Enzymatic Activity
Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), an enzyme critical in cellular respiration. The inhibition of SDH leads to reduced ATP production, which can affect various cellular processes. The mechanism of action suggests that this compound may interact with SDH or similar targets, although specific data for this compound is limited.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal several key factors influencing biological activity:
Substituent Position | Effect on Activity |
---|---|
C(1) | Essential for receptor binding |
C(3) | Modulates hydrophobic interactions |
C(4) | Influences agonistic potency |
C(6) | Affects overall stability and solubility |
These insights can guide future modifications of this compound to enhance its pharmacological profile.
Case Study 1: PPARα Agonism
In a comparative study involving various pyrazolo[3,4-b]pyridine derivatives, one compound demonstrated comparable efficacy to fenofibrate in reducing plasma triglyceride levels in high-fructose-fed rat models. This highlights the potential of this compound as a therapeutic agent for dyslipidemia .
Case Study 2: Antitubercular Efficacy
A library of substituted pyrazolo[3,4-b]pyridines was screened against M. tuberculosis H37Rv strain. Compounds with specific substitutions showed IC50 values in the low micromolar range, indicating strong antitubercular activity. This positions derivatives like methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl as potential candidates for further development against tuberculosis .
Properties
Molecular Formula |
C14H15F2N3O2 |
---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H15F2N3O2/c1-7-12-9(14(20)21-2)5-10(8-3-4-8)17-13(12)19(18-7)6-11(15)16/h5,8,11H,3-4,6H2,1-2H3 |
InChI Key |
ISQBEWSDMHCMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)CC(F)F |
Origin of Product |
United States |
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